TDO2 Inhibitory Potency Driven by 5-Fluoro Substitution
The 5-fluoro substitution on the indole core of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is essential for achieving potent inhibition of Tryptophan 2,3-Dioxygenase (TDO2). While the unsubstituted 4-(1H-indol-3-yl)butan-2-ol shows negligible activity against TDO2, the 5-fluoro derivative demonstrates an IC50 of 36 nM in an enzymatic assay [1]. This is comparable to other optimized 5-fluoroindole TDO2 inhibitors, which typically exhibit Ki values in the 90 nM range against recombinant human TDO2, confirming that the 5-fluoro group is a critical pharmacophore for this target [2]. The butan-2-ol side chain is specifically claimed in patent literature for TDO2 inhibition, distinguishing it from related compounds like 5-fluoroindole-3-butyric acid, which is primarily used as a synthetic intermediate for serotonin-related targets [3].
Unsubstituted: inactive
| Evidence Dimension | TDO2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | 4-(1H-indol-3-yl)butan-2-ol (unsubstituted) (No significant inhibition) |
| Quantified Difference | Potent inhibition (36 nM) vs. inactive (not quantifiable) |
| Conditions | Enzymatic assay measuring reduction in L-kynurenine formation from L-tryptophan after 30 min incubation [1] |
Why This Matters
For researchers studying TDO2-mediated immunosuppression in cancer or neurodegenerative models, the fluorinated analog is essential for achieving target engagement, whereas the unsubstituted version would fail to elicit a biological response.
- [1] BindingDB. (n.d.). Entry for BDBM50127174 (CHEMBL3628599). View Source
- [2] BindingDB. (n.d.). Entry for BDBM50514041 (CHEMBL4452150). View Source
- [3] iTeos Therapeutics, & Pfizer Inc. (2015). WO2015140717A1 - Novel 3-indol substituted derivatives, pharmaceutical compositions and methods for use. View Source
